molecular formula C22H23ClN4O2S B282738 2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone

2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone

Cat. No.: B282738
M. Wt: 443 g/mol
InChI Key: UOHJTTYUBKMUAQ-UHFFFAOYSA-N
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Description

2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of piperazines. It is characterized by its unique structure, which includes a quinazolinone core, a piperazine ring, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-ethyl-4(3H)-quinazolinone is unique due to its specific combination of a quinazolinone core, piperazine ring, and thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H23ClN4O2S

Molecular Weight

443 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-ethylquinazolin-4-one

InChI

InChI=1S/C22H23ClN4O2S/c1-2-27-21(29)18-5-3-4-6-19(18)24-22(27)30-15-20(28)26-13-11-25(12-14-26)17-9-7-16(23)8-10-17/h3-10H,2,11-15H2,1H3

InChI Key

UOHJTTYUBKMUAQ-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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